1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
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Overview
Description
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propyl and methoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Alkylation: Addition of the propyl group to the benzene ring.
Methoxylation: Introduction of the fluoromethoxy group.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene can be compared with other halogenated benzenes, such as:
1-Bromo-3-chloro-2-fluorobenzene: Similar in structure but lacks the propyl and methoxy groups.
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene: Differing in the position of the fluoromethoxy group.
1-Bromo-2-(3-chloropropyl)-4-methylbenzene: Contains a methyl group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11BrClFO |
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Molecular Weight |
281.55 g/mol |
IUPAC Name |
2-bromo-1-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-10-6-9(14-7-13)4-3-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |
InChI Key |
AKHSSZVDMGDMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCF)Br)CCCCl |
Origin of Product |
United States |
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